Imidazo[2,1-b]benzothiazole-3-thiol
CAS No.: 113707-97-4
Cat. No.: VC0058547
Molecular Formula: C9H6N2S2
Molecular Weight: 206.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113707-97-4 |
|---|---|
| Molecular Formula | C9H6N2S2 |
| Molecular Weight | 206.281 |
| IUPAC Name | imidazo[2,1-b][1,3]benzothiazole-1-thiol |
| Standard InChI | InChI=1S/C9H6N2S2/c12-8-5-10-9-11(8)6-3-1-2-4-7(6)13-9/h1-5,12H |
| Standard InChI Key | ISNANDCYNWBNQE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N3C(=CN=C3S2)S |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Imidazo[2,1-b]benzothiazole-3-thiol is characterized by a molecular formula of C9H6N2S2 and a molecular weight of 206.3 g/mol . It belongs to the larger family of fused heterocyclic compounds containing both the imidazole and thiazole ring systems. The CAS registry number for this compound is 113707-97-4 .
Structural Features
The structure consists of a benzothiazole moiety fused with an imidazole ring, with a thiol group (-SH) attached at the 3-position of the imidazole ring. The compound is also known by several synonyms including:
Spectroscopic and Structural Data
Table 1: Key Structural and Identification Data for Imidazo[2,1-b]benzothiazole-3-thiol
The compound features a planar fused ring system with the thiol group positioned for potential hydrogen bonding interactions. This structural arrangement confers unique physicochemical properties that influence its reactivity and biological activities .
Synthesis Methods
Conventional Synthesis Approaches
Several methods have been documented for the synthesis of imidazothiazole compounds, which can be adapted for the preparation of Imidazo[2,1-b]benzothiazole-3-thiol. These approaches generally involve the construction of the imidazole ring on a preformed benzothiazole scaffold or the formation of the thiazole ring on an appropriately substituted imidazole derivative.
Biological Activities
Anti-infective Properties
Related imidazo[2,1-b]thiazole derivatives have demonstrated significant antimicrobial activities. For example, certain imidazo[2,1-b] thiadiazole derivatives have shown potent antitubercular activity against the Mycobacterium tuberculosis H37Rv strain with minimum inhibitory concentration (MIC) values as low as 3.14 μg/ml .
Additionally, several compounds in this class have exhibited antifungal activity. For instance, some imidazo[2,1-b] thiadiazole derivatives demonstrated antifungal activity with MIC values of 5 μg/mL . The thiol group in Imidazo[2,1-b]benzothiazole-3-thiol could potentially enhance these properties through additional binding interactions with microbial targets.
Antiviral Activity
Certain 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives have shown inhibitory activity against viral replication in relevant cellular systems, including the myeloblastoid cell line UT7/EpoS1 and primary erythroid progenitor cells (EPCs) . This suggests that Imidazo[2,1-b]benzothiazole-3-thiol may also possess antiviral potential, particularly given the known antiviral properties of many sulfur-containing heterocycles.
Anti-inflammatory Properties
Related compounds in the imidazo[2,1-b]benzothiazole class have demonstrated anti-inflammatory properties. Specifically, 3-[2-[p-(un)substituted phenyl]imidazo[2,1-b]benzothiazol-3-yl]propionic acid derivatives have been investigated for their anti-inflammatory activities . The presence of the thiol group in Imidazo[2,1-b]benzothiazole-3-thiol may confer additional anti-inflammatory potential through antioxidant mechanisms, as thiols are known to scavenge reactive oxygen species.
Structure-Activity Relationships
Influence of the Thiol Group
The thiol group at the 3-position of Imidazo[2,1-b]benzothiazole-3-thiol represents a significant structural feature that distinguishes it from other derivatives in this class. Thiol groups are known to participate in various biological interactions, including:
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Metal coordination, which can influence binding to metalloenzymes
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Hydrogen bond formation, affecting protein-ligand interactions
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Redox reactions, potentially contributing to antioxidant properties
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Covalent bond formation with biological nucleophiles, which may lead to irreversible enzyme inhibition
These properties can significantly influence the biological activity profile of the compound and provide opportunities for further structural modifications.
Comparison with Related Derivatives
Table 2: Comparison of Imidazo[2,1-b]benzothiazole-3-thiol with Related Derivatives
The comparative analysis suggests that while the basic imidazo[2,1-b]thiazole scaffold contributes to a broad spectrum of biological activities, specific modifications such as the addition of the thiol group can potentially fine-tune these properties for targeted applications.
Applications and Future Perspectives
Chemical Derivatization Opportunities
The thiol group in Imidazo[2,1-b]benzothiazole-3-thiol provides an excellent handle for further chemical modifications:
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Alkylation or arylation of the thiol group to create thioethers
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Oxidation to form sulfoxides or sulfones
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Metal complexation through the sulfur atom
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Conjugation with biomolecules through thiol-disulfide exchange reactions
These modifications could lead to diverse libraries of compounds with potentially enhanced or altered biological activities.
Research Directions
Several promising research directions for Imidazo[2,1-b]benzothiazole-3-thiol include:
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Comprehensive evaluation of its biological activity profile, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties.
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Development of more efficient and environmentally friendly synthetic routes, potentially leveraging recent advances in electrochemical methods .
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Investigation of its potential as a scaffold for targeted drug delivery systems, taking advantage of the thiol group for conjugation with carrier molecules.
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Exploration of its coordination chemistry with various metal ions, which could lead to novel metallodrugs.
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